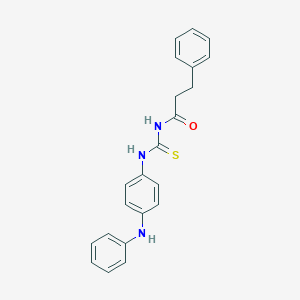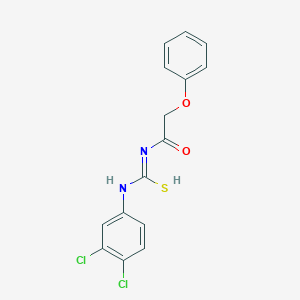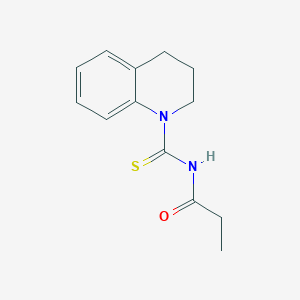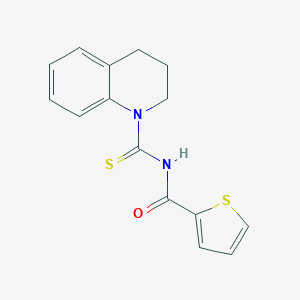![molecular formula C19H23N3O3S2 B320880 N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide](/img/structure/B320880.png)
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is a complex organic compound with the molecular formula C18H22N2O3S. This compound is known for its unique chemical structure, which includes a diethylsulfamoyl group, a phenyl ring, and a carbamothioyl group attached to a methylbenzamide core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-(diethylsulfamoyl)aniline in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic substitution typically involve the use of acids or halogens under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide
- N-[4-(diethylsulfamoyl)phenyl]-4-(4-morpholinylmethyl)benzamide
Uniqueness
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H23N3O3S2 |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H23N3O3S2/c1-4-22(5-2)27(24,25)17-12-10-16(11-13-17)20-19(26)21-18(23)15-8-6-14(3)7-9-15/h6-13H,4-5H2,1-3H3,(H2,20,21,23,26) |
Clave InChI |
XNMYWPWVGTXVEK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(3-Phenylpropanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B320797.png)

![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B320806.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(phenoxyacetyl)thiourea](/img/structure/B320807.png)
![N-[(3,5-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320809.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B320812.png)
![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-phenoxyacetamide](/img/structure/B320813.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B320814.png)

![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)

